molecular formula C9H16O2 B2971780 3-Cyclobutyl-2,2-dimethylpropanoic acid CAS No. 1439902-54-1

3-Cyclobutyl-2,2-dimethylpropanoic acid

Cat. No.: B2971780
CAS No.: 1439902-54-1
M. Wt: 156.225
InChI Key: MWJVRKDEBVFQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2,2-dimethylpropanoic acid typically involves the reaction of cyclobutylmethyl bromide with 2,2-dimethylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated cyclobutyl derivatives, substituted cyclobutyl derivatives

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanepropanoic acid: Similar structure but lacks the 2,2-dimethyl substitution.

    2,2-Dimethylbutanoic acid: Similar structure but lacks the cyclobutyl group.

Uniqueness

3-Cyclobutyl-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclobutyl and 2,2-dimethyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-cyclobutyl-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJVRKDEBVFQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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